Etelcalcétide

Vue d'ensemble

Description

Il est en cours de développement comme traitement intraveineux de l'hyperparathyroïdie secondaire chez les patients hémodialysés atteints de maladie rénale chronique . Ce composé a montré des résultats prometteurs dans la réduction des taux d'hormone parathyroïdienne et de facteur de croissance des fibroblastes 23 lors d'essais cliniques .

Applications De Recherche Scientifique

AMG 416 has several scientific research applications, particularly in the fields of medicine and biology:

Treatment of Secondary Hyperparathyroidism: AMG 416 is being developed as a treatment for secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis.

Calcium-Sensing Receptor Agonist: AMG 416 acts as an agonist of the calcium-sensing receptor, making it useful in studying calcium homeostasis and related disorders.

Pharmacokinetic Studies: AMG 416 is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body.

Mécanisme D'action

Target of Action

Etelcalcetide primarily targets the calcium-sensing receptor (CaSR) . The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body . It is predominantly expressed on the parathyroid chief cells .

Mode of Action

Etelcalcetide is a calcimimetic agent that allosterically modulates the CaSR . It binds to the CaSR and enhances the receptor’s activation by extracellular calcium . This activation of the CaSR on parathyroid chief cells results in a decrease in the secretion of parathyroid hormone (PTH) .

Biochemical Pathways

The activation of CaSR by etelcalcetide leads to a reduction in PTH secretion . PTH is a key hormone involved in the regulation of serum calcium levels. By reducing PTH levels, etelcalcetide indirectly leads to a decrease in serum calcium levels . This can help manage conditions like secondary hyperparathyroidism, which is often observed in patients with chronic kidney disease (CKD) and is characterized by elevated PTH levels .

Pharmacokinetics

Etelcalcetide exhibits first-order elimination with a half-life of 19 hours . It is primarily cleared by hemodialysis, with approximately 60% of the administered dose eliminated in dialysate . Minor excretion is observed in urine and feces . The pharmacokinetics of etelcalcetide are influenced by the patient’s renal function, with hemodialysis being the principal elimination pathway in patients with chronic renal disease .

Result of Action

The primary result of etelcalcetide’s action is a reduction in PTH levels, which leads to a decrease in serum calcium levels . This can help manage the symptoms of secondary hyperparathyroidism, such as bone disease, soft tissue calcification, vascular calcification, and other cardiovascular complications .

Action Environment

The action of etelcalcetide is influenced by the patient’s renal function and the presence of CKD . As etelcalcetide is primarily cleared by hemodialysis, its action is particularly effective in patients with CKD who are undergoing hemodialysis . Furthermore, the efficacy of etelcalcetide may be affected by the patient’s calcium levels, as it enhances the activation of the CaSR by extracellular calcium .

Safety and Hazards

Etelcalcetide has been associated with adverse drug reactions (ADRs) in 14.1% of patients, with metabolism and nutrition disorders being the most frequent classes of ADRs . Hypocalcemia-related ADRs occurred in 8.7% of patients . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Orientations Futures

Etelcalcetide has been shown to enhance osteoblast activity through a non-PTH-dependent pathway, besides reducing bone turnover, mineralization defect, and marrow fibrosis with favorable effects on bone structure and strength . This suggests potential future directions for the use of Etelcalcetide in improving bone health .

Analyse Biochimique

Biochemical Properties

Etelcalcetide functions as an allosteric activator of the calcium-sensing receptor (CaSR) . It binds to the CaSR, enhancing the receptor’s activation by extracellular calcium . This interaction with the CaSR, which is expressed on parathyroid chief cells, leads to a decrease in parathyroid hormone (PTH) secretion .

Cellular Effects

Etelcalcetide has a significant impact on various types of cells and cellular processes. It influences cell function by reducing PTH and fibroblast growth factor-23 (FGF23) levels in patients with secondary hyperparathyroidism on hemodialysis . This reduction in PTH and FGF23 levels can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Etelcalcetide exerts its effects at the molecular level through binding interactions with the CaSR . It acts as an allosteric modulator, enhancing the activation of the receptor by extracellular calcium . This leads to a decrease in PTH secretion, which is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

Etelcalcetide has shown long-term effects in laboratory settings. Following a single intravenous bolus administration, PTH levels decreased within 30 minutes post-dose . The extent and duration of the reduction in PTH increased with increasing dose .

Dosage Effects in Animal Models

In animal models, the effects of etelcalcetide have been observed to vary with different dosages . For instance, in a rat model of renal insufficiency with secondary hyperparathyroidism, etelcalcetide was shown to prevent vascular calcification . The study also noted that etelcalcetide led to similar reductions in plasma PTH and parathyroid chief cell proliferation as paricalcitol, another treatment for secondary hyperparathyroidism .

Metabolic Pathways

Etelcalcetide is involved in the metabolic pathway of calcium homeostasis . It interacts with the CaSR, a key component in this pathway . By enhancing the activation of the CaSR, etelcalcetide influences the regulation of PTH, a hormone that plays a crucial role in calcium homeostasis .

Transport and Distribution

Etelcalcetide is administered intravenously, typically at the end of each dialysis session . After administration, it undergoes reversible disulfide exchange with endogenous thiols, predominantly forming conjugates with serum albumin in the bloodstream . This process contributes to etelcalcetide’s long plasma half-life of between 3 and 4 days .

Subcellular Localization

Etelcalcetide primarily interacts with the CaSR, which is located on the surface of parathyroid chief cells . By binding to and activating this receptor, etelcalcetide influences the function of these cells, leading to a decrease in PTH secretion .

Méthodes De Préparation

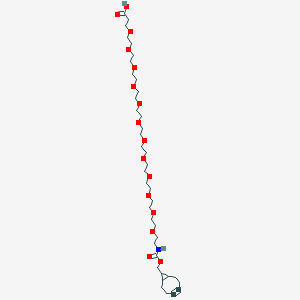

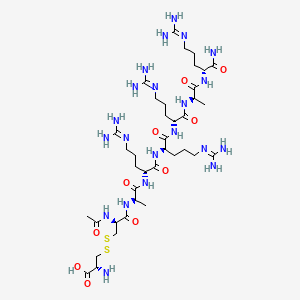

AMG 416 est un peptide synthétique composé de huit acides aminés. La préparation d'AMG 416 implique la synthèse peptidique en phase solide, qui est une méthode courante pour la synthèse des peptides. Le processus comprend les étapes suivantes :

Synthèse peptidique en phase solide : La chaîne peptidique est assemblée sur un support solide, en commençant par l'extrémité C-terminale jusqu'à l'extrémité N-terminale.

Clivage et déprotection : Le peptide est clivé du support solide et les groupes protecteurs sont éliminés.

Purification : Le peptide brut est purifié par chromatographie liquide haute performance pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

AMG 416 subit plusieurs types de réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le dithiothréitol pour la réduction . Les principaux produits formés à partir de ces réactions sont les formes oxydées ou réduites d'AMG 416 .

Applications de recherche scientifique

AMG 416 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la biologie :

Traitement de l'hyperparathyroïdie secondaire : AMG 416 est en cours de développement comme traitement de l'hyperparathyroïdie secondaire chez les patients atteints de maladie rénale chronique subissant une hémodialyse.

Agoniste du récepteur sensible au calcium : AMG 416 agit comme un agoniste du récepteur sensible au calcium, ce qui le rend utile pour l'étude de l'homéostasie du calcium et des troubles associés.

Études pharmacocinétiques : AMG 416 est utilisé dans les études pharmacocinétiques pour comprendre son absorption, sa distribution, son métabolisme et son excrétion dans l'organisme.

Mécanisme d'action

AMG 416 exerce ses effets en se liant et en activant le récepteur sensible au calcium sur la glande parathyroïde . Cette activation entraîne une diminution de la sécrétion d'hormone parathyroïdienne, ce qui contribue à réguler les taux de calcium dans l'organisme . Le mécanisme implique la formation d'un pont disulfure entre un résidu cystéine dans AMG 416 et un résidu cystéine dans le récepteur sensible au calcium . Cette interaction est cruciale pour l'activité pharmacologique d'AMG 416 .

Comparaison Avec Des Composés Similaires

AMG 416 est similaire à d'autres agonistes du récepteur sensible au calcium, comme le cinacalcet . AMG 416 présente certaines caractéristiques uniques :

Longue durée d'action : AMG 416 a une demi-vie plus longue que le cinacalcet, ce qui le rend adapté à des posologies moins fréquentes.

Administration intraveineuse : Contrairement au cinacalcet, qui est administré par voie orale, AMG 416 est administré par voie intraveineuse, offrant une voie d'administration alternative pour les patients qui pourraient avoir des difficultés avec les médicaments administrés par voie orale.

Des composés similaires comprennent :

Propriétés

IUPAC Name |

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAZGVDEUQPRI-ZJQCGQFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H73N21O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155132 | |

| Record name | Etelcalcetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1048.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Etelcalcetide is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). Etelcalcetide binds to the CaSR and enhances activation of the receptor by extracellular calcium. Activation of the CaSR on parathyroid chief cells decreases PTH secretion. | |

| Record name | Etelcalcetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1262780-97-1 | |

| Record name | Etelcalcetide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etelcalcetide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etelcalcetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETELCALCETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)